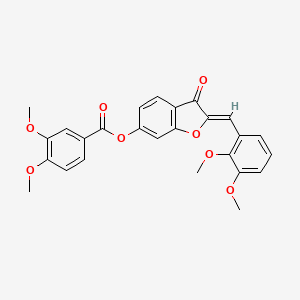

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate

Description

The compound “(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate” is a benzofuran derivative characterized by a benzylidene group substituted with 2,3-dimethoxy moieties and a benzoate ester bearing 3,4-dimethoxy substituents. The Z-configuration of the benzylidene double bond ensures a specific spatial arrangement, influencing its electronic and steric properties.

Properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O8/c1-29-19-11-8-16(13-22(19)31-3)26(28)33-17-9-10-18-21(14-17)34-23(24(18)27)12-15-6-5-7-20(30-2)25(15)32-4/h5-14H,1-4H3/b23-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBXKMDXKNUWTD-FMCGGJTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 440.46 g/mol. The structure includes multiple methoxy groups which may contribute to its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : Several studies suggest that the compound has significant antioxidant properties, which can mitigate oxidative stress in cells.

- Antitumor Effects : Preliminary data indicate potential anticancer activity against various cancer cell lines. Mechanistic studies are ongoing to elucidate how it induces apoptosis in these cells.

- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential applications in treating infections.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. This interaction modulates biochemical pathways, leading to the observed biological effects. Key points include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could potentially act on particular receptors influencing cellular signaling pathways related to growth and apoptosis.

Case Studies

-

Antioxidant Activity :

- A study demonstrated that the compound scavenged free radicals effectively, reducing lipid peroxidation in vitro by 50% compared to control groups.

-

Antitumor Activity :

- In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours of exposure.

-

Antimicrobial Effects :

- Testing against Staphylococcus aureus showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.

Data Tables

| Biological Activity | Test System | Result |

|---|---|---|

| Antioxidant | In vitro | 50% reduction in lipid peroxidation |

| Antitumor | MCF-7 cells | 70% reduction in cell viability |

| Antimicrobial | S. aureus | 15 mm inhibition zone at 100 µg/mL |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The target compound shares structural similarities with other benzofuran-based analogs, differing primarily in substituent positions and ester functionalities. Below is a comparative analysis:

Key Observations:

Substituent Position Effects :

- 2,3-dimethoxybenzylidene (Target): The ortho/meta arrangement may enhance conjugation and stabilize the Z-configuration through intramolecular interactions .

- 2,4-dimethoxybenzylidene (): Para-substitution could disrupt planarity, reducing π-π stacking in biological targets.

- 3,4-dimethoxybenzylidene (): Meta/para substitution on benzylidene may increase steric bulk, affecting binding pocket accessibility.

Ester Group Variations :

- 3,4-dimethoxybenzoate (Target): The ortho/meta methoxy groups may improve solubility in polar solvents compared to the 2,6-dimethoxybenzoate analog (), where para-substitution increases hydrophobicity.

- Methanesulfonate (): The sulfonate group’s strong electron-withdrawing nature could enhance metabolic stability but reduce membrane permeability .

Bioactivity Implications: The target compound’s 3,4-dimethoxybenzoate ester may favor interactions with enzymes (e.g., oxidoreductases) due to H-bond donor/acceptor capacity, whereas the methanesulfonate in might exhibit higher reactivity in prodrug systems .

Theoretical Property Comparison (Estimated):

Q & A

How can the stereochemical purity of the Z-isomer be ensured during synthesis?

Category : Advanced

Methodological Answer :

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and confirm Z-configuration purity .

- NOESY NMR : Detect spatial proximity between the benzylidene proton and adjacent aromatic protons to validate the Z-configuration .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and confirm stereochemistry .

What strategies optimize the multi-step synthesis of this benzofuran derivative?

Category : Basic

Methodological Answer :

- Stepwise Functionalization : Begin with benzofuran core synthesis via Claisen-Schmidt condensation (e.g., 3-oxo-dihydrobenzofuran + 2,3-dimethoxybenzaldehyde under acidic conditions) .

- Esterification : React the hydroxyl group at position 6 with 3,4-dimethoxybenzoyl chloride using DMAP as a catalyst in anhydrous DCM .

- Yield Optimization : Monitor reactions via TLC; use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic) be resolved?

Category : Advanced

Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK-293 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies .

- Structural Variants : Compare activity of analogs (e.g., fluoro vs. methoxy substituents) to identify structure-activity relationships (SAR) .

- Dose-Response Curves : Calculate IC50/EC50 values to distinguish selective activity from nonspecific toxicity .

Which analytical techniques are critical for characterizing this compound?

Category : Basic

Methodological Answer :

- NMR Spectroscopy : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) using 1H/13C NMR; confirm Z-configuration via coupling constants .

- HRMS : Validate molecular formula (C25H22O9) with <5 ppm mass accuracy .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹) .

What methodologies elucidate the mechanism of action in biological systems?

Category : Advanced

Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or topoisomerase II) using AutoDock Vina to predict binding modes .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to validate target engagement .

- Metabolomic Profiling : Use LC-MS to track metabolic byproducts and identify pathways (e.g., oxidative stress modulation) .

How do solvent polarity and temperature influence reaction pathways during synthesis?

Category : Advanced

Methodological Answer :

- Polar Protic vs. Aprotic Solvents : Use DMF for nucleophilic substitutions (enhanced by polar aprotic environments) and ethanol for condensations .

- Temperature Gradients : Conduct Claisen-Schmidt condensations at 60–80°C to favor kinetic Z-isomer formation over E .

- Reflux Conditions : Optimize esterification at 70°C under nitrogen to prevent hydrolysis of the benzoate group .

What are the key challenges in scaling up synthesis for preclinical studies?

Category : Advanced

Methodological Answer :

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product (>95%) .

- Byproduct Mitigation : Monitor for dimerization side products via HPLC; adjust stoichiometry of benzaldehyde derivatives .

- Stability Testing : Assess photodegradation under UV light and oxidative stability in DMSO stocks .

How can computational tools predict the compound’s reactivity and stability?

Category : Advanced

Methodological Answer :

- DFT Calculations : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites using Gaussian09 .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess aggregation tendencies .

- pKa Prediction : Use ACD/Labs software to estimate ionization states and guide pH-dependent reaction designs .

What are the best practices for biological activity screening?

Category : Basic

Methodological Answer :

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

- Dose Range : Test 0.1–100 µM concentrations to identify subtoxic therapeutic windows .

How to address discrepancies in crystallographic data interpretation?

Category : Advanced

Methodological Answer :

- Twinned Crystals : Use SHELXD to deconvolute overlapping diffraction patterns and refine occupancy ratios .

- Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) during SHELXL refinement to improve accuracy .

- Validation Tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.